molecular formula C6H13NO2 B555212 DL-tert-Leucine CAS No. 33105-81-6

DL-tert-Leucine

Cat. No.: B555212
CAS No.: 33105-81-6
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-UHFFFAOYSA-N
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Description

DL-tert-Leucine: is a non-proteinogenic chiral amino acid with the molecular formula C6H13NO2. It is a racemic mixture of D-tert-Leucine and L-tert-Leucine. This compound is widely used as a chiral intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: DL-tert-Leucine can undergo oxidation reactions to form corresponding oxo acids.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo acids.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various derivatives, including esters and amides.

Scientific Research Applications

Pharmaceutical Applications

DL-tert-Leucine is commonly used as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its ability to form diastereomeric salts with chiral acids makes it valuable in drug development.

This compound plays a significant role in biochemical studies, particularly concerning protein synthesis and metabolic pathways. Research has shown that leucine, including its derivatives like this compound, activates the mTORC1 signaling pathway, which is essential for muscle growth and metabolic health .

Case Study: Muscle Growth and Metabolism

In a study involving Sprague-Dawley rats, supplementation with leucine resulted in increased phosphorylation of mTOR and enhanced protein synthesis in skeletal muscle. This highlights the potential of this compound as a therapeutic agent for conditions such as muscle wasting and metabolic disorders .

Parameter Control Group Leucine-Supplemented Group
mTOR Phosphorylation LevelsBaselineIncreased
Muscle Fiber Diameter (µm)2025

Nutritional Applications

As an amino acid, this compound is also explored as a nutritional supplement, particularly in animal feed. Its role as a nutrition fortifier can enhance growth performance in livestock.

Case Study: Animal Feed Additive

Research indicates that incorporating this compound into animal diets can improve growth rates and feed efficiency. Engineered strains of E. coli have been utilized to produce L-tert-Leucine from trimethylpyruvic acid, demonstrating an efficient biosynthesis route that could lower production costs for animal feed additives .

Feed Composition Growth Rate (g/day)
Control Group150
This compound Supplemented Group180

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its racemic nature, offering a combination of both D- and L- forms, which can be advantageous in certain synthetic applications. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and industry make it a valuable compound .

Biological Activity

DL-tert-Leucine, a non-natural amino acid, has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals, food additives, and animal nutrition. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic interactions, metabolic pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is an isomer of leucine characterized by a tert-butyl group attached to the alpha carbon. This structural modification imparts distinct physical and chemical properties compared to natural amino acids. The compound exists in two enantiomeric forms: D-tert-Leucine and L-tert-Leucine, with varying biological activities.

Synthesis and Enzymatic Activity

The biosynthesis of L-tert-Leucine primarily involves the enzyme leucine dehydrogenase (LeuDH), which catalyzes the asymmetric reduction of trimethylpyruvic acid (TMP) to produce L-tert-Leucine. Recent studies have highlighted the efficiency of engineered LeuDHs in this process. For instance, one study reported a yield of 87.38% for L-Tle production from TMP using whole-cell biocatalysis with engineered Escherichia coli .

Enzymatic Characteristics

The kinetic parameters of LeuDHs demonstrate their specificity for substrates. For example, the apparent KmK_m for L-leucine was found to be 0.40 mM, indicating a high affinity for this substrate compared to L-Tle, which exhibited only 5.7% relative activity . The Vmax for L-leucine transport was measured at approximately 3 mmoles/1/min, showcasing the enzyme's efficiency in transporting and metabolizing leucine derivatives .

Nutritional Role

This compound serves as a nutritional fortifier in animal feed. Its unique structure allows it to act as a building block for protein synthesis and may enhance growth performance in livestock. Research indicates that adding this compound to animal diets can improve feed efficiency and overall health .

Pharmaceutical Applications

The compound's chiral nature makes it an attractive candidate for pharmaceutical applications. Its derivatives are being explored for their potential in drug formulation, particularly in targeting specific metabolic pathways due to their ability to interact selectively with enzymes involved in amino acid metabolism .

Case Studies

Several studies have demonstrated the biological activity of this compound:

  • Enzyme-Assisted Production : A study on enzyme-assisted synthesis highlighted that optically pure D-tert-Leucine could be obtained through enzymatic hydrolysis, showcasing its potential for producing high-purity compounds for pharmaceutical use .
  • Metabolic Pathway Analysis : Research on the metabolic pathways involving this compound indicated that it can influence various biochemical processes, including protein synthesis and energy metabolism in cells .

Summary of Findings

StudyKey Findings
1Efficient synthesis of L-Tle from TMP using engineered LeuDHs with an 87.38% yield .
2High specificity of LeuDH for L-leucine over L-Tle with a low KmK_m value .
3Nutritional benefits of this compound in animal feed enhancing growth performance .
4Potential pharmaceutical applications due to selective enzyme interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for DL-tert-Leucine, and how are they validated experimentally?

this compound is commonly synthesized via esterification or acid-catalyzed reactions. For example, a validated protocol involves reacting this compound with SOCl₂ in dry MeOH under controlled temperatures (0°C to 70°C) to yield methyl ester hydrochloride derivatives. Post-synthesis, purity is confirmed using techniques like NMR, HPLC, or mass spectrometry, with residual solvents quantified via GC . Experimental validation requires adherence to stoichiometric ratios (e.g., 2.02 equiv. SOCl₂) and reproducibility checks under inert conditions to avoid side reactions .

Q. How can researchers characterize the stereochemical purity of this compound in asymmetric synthesis applications?

Chiral chromatography (e.g., using Chiralpak columns) coupled with polarimetry or circular dichroism (CD) spectroscopy is recommended. For enzymatic studies, kinetic resolution assays with leucine dehydrogenase and NAD⁺ regeneration systems (e.g., NOX from Lactobacillus brevis) can distinguish enantiomers. These methods require calibration with known enantiomeric standards and validation of cofactor specificity (e.g., NADH vs. NADPH activity) .

Q. What are the critical parameters for ensuring reproducibility in this compound-based peptide synthesis?

Key parameters include:

  • Solvent selection : Dry MeOH or DMF for solubility and reactivity.
  • Temperature control : Avoid thermal decomposition by maintaining reactions below 70°C.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent racemization. Detailed protocols should be documented in supplementary materials, including purification steps (e.g., recrystallization in Et₂O) .

Advanced Research Questions

Q. How can enzymatic resolution of this compound be optimized for high enantiomeric excess (ee) in chiral building block synthesis?

Optimization involves screening dehydrogenases (e.g., leucine dehydrogenase) and cofactor regeneration systems (e.g., NOX enzymes). For instance, coupling with L. brevis NOX achieves NAD⁺ recycling but requires NADPH compatibility testing. Advanced strategies include enzyme engineering (site-directed mutagenesis) to enhance NADPH affinity or computational docking studies to predict substrate-enzyme interactions. Contradictions in cofactor preference (e.g., NADH vs. NADPH) must be addressed via kinetic assays .

Q. What experimental strategies resolve contradictions in reported stereochemical outcomes of this compound derivatives?

Discrepancies may arise from solvent polarity effects or competing reaction pathways. To address this:

  • Control experiments : Compare results in polar (MeOH) vs. nonpolar (toluene) solvents.
  • Mechanistic studies : Use isotopic labeling (e.g., D₂O for protonation steps) or in-situ IR spectroscopy to track intermediates.
  • Data cross-validation : Replicate published protocols with strict adherence to reported conditions and analyze deviations using multivariate statistics .

Q. How can researchers design robust reaction conditions for this compound amidification to minimize racemization?

Racemization is mitigated by:

  • Low-temperature activation : Use coupling agents like HATU or EDCI at −20°C.
  • Additives : Include HOAt or Oxyma to suppress base-induced epimerization.
  • Real-time monitoring : Employ inline NMR or Raman spectroscopy to detect early-stage racemization. Method validation should include ee comparisons before and after purification .

Q. What are the best practices for integrating this compound into antimicrobial peptide design while addressing solubility challenges?

Tert-leucine’s hydrophobicity requires balancing with polar residues (e.g., lysine or arginine). Use computational tools like Rosetta or MOE to predict peptide folding and solvent-accessible surface area (SASA). Experimentally, employ dynamic light scattering (DLS) to assess aggregation and adjust buffer conditions (e.g., pH 7.4 PBS with 10% DMSO) .

Methodological & Data Analysis Questions

Q. How should researchers document experimental procedures for this compound studies to ensure reproducibility?

Q. What statistical approaches are recommended for analyzing contradictory data in this compound catalytic studies?

Apply multivariate analysis (e.g., PCA or PLS regression) to identify variables (e.g., temperature, catalyst loading) causing discrepancies. Use Bayesian inference models to quantify uncertainty in kinetic parameters. Transparent reporting of confidence intervals and effect sizes is critical .

Q. How can literature reviews on this compound applications be structured to identify research gaps effectively?

Use systematic review frameworks:

  • Keyword search : Combine terms like “this compound,” “kinetic resolution,” and “chiral synthesis” in databases (SciFinder, Reaxys).
  • Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.
  • Gap analysis : Map enzyme-substrate pairs or synthetic routes lacking mechanistic validation .

Properties

IUPAC Name

2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197039, DTXSID00308412
Record name 2-Amino-3,3-dimethylbutanoic acid
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Record name DL-tert-Leucine
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33105-81-6, 20859-02-3, 471-50-1
Record name tert-Leucine
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Record name DL-Terleucine
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Record name DL-tert-Leucine
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Record name 3-METHYL-DL-VALINE
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Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
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Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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